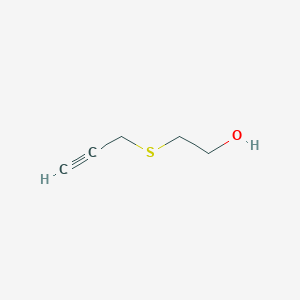

2-丙-2-炔基硫醇乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Prop-2-ynylsulfanylethanol and related compounds involves innovative methods that enable the formation of complex molecules. For instance, a [3 + 2]-annulation of prop-2-ynylsulfonium salts and p-quinamines has been developed, offering a novel pathway to hydroindol-5-ones with a methylthio group. This method highlights the compound's role as a novel C2 synthon, facilitating the synthesis of organosulfur compounds under mild conditions (Jia et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-Prop-2-ynylsulfanylethanol and its derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography have been employed to determine the structures of compounds synthesized from prop-2-ynylsulfonium salts, providing insights into their conformation and stereochemistry. These studies reveal the potential of 2-Prop-2-ynylsulfanylethanol in forming diverse molecular architectures (Toda et al., 1985).

Chemical Reactions and Properties

2-Prop-2-ynylsulfanylethanol participates in various chemical reactions, demonstrating its versatility as a reagent. For example, its use in the [4 + 2]-annulation with isatoic anhydrides to synthesize 3-methylthio-4-quinolones underlines its utility in constructing organosulfur compounds. This reactivity opens avenues for synthesizing a wide range of chemically and biologically significant molecules (Chen et al., 2020).

科学研究应用

Palladium-Catalyzed Synthesis

Veltri et al. (2016)探索了2-丙-2-炔基硫醇乙醇在钯催化的羰基合成中的应用。他们发现,在特定条件下,2-丙-2-炔基硫醇-3H-苯并咪唑盐可以通过氧化氨基羰化/杂环化过程转化为2-苯并[4,5]咪唑[2,1-b]噻唑-3-基-N,N-二烷基乙酰胺,从而获得高产率 (Veltri et al., 2016)。

环化反应

2017年,贾等人开发了2-丙-2-炔基硫銹鹽的[3 + 2]-环化,这是2-丙-2-炔基硫醇乙醇的衍生物。该方法提供了带有甲硫基的羟吲哚-5-酮的合成途径,展示了该化合物作为有机硫化合物合成中新型C2合成子的作用 (Jia et al., 2017)。

贾等人(2017)的另一项研究展示了使用2-丙-2-炔基硫銹鹽进行顺序的[1 + 4]-和[2 + 3]-环化,以创建六氢吡咯并[3,2-b]吲哚。该方法突显了该化合物作为构建含氮杂环的融合环的C2合成子的多功能性 (Jia et al., 2017)。

甲烷生物合成抑制

Gunsalus等人(1978)研究了2-(甲硫基)乙醇,一种密切相关的化合物,在抑制甲烷古菌热自养菌中甲基辅酶M还原为甲烷的作用。这项研究对于理解甲烷生物合成及其抑制作用具有重要意义 (Gunsalus et al., 1978)。

光催化醇分解

柴等人(2016)的一项研究调查了像2-丙醇这样的醇类化合物,这种化合物在结构上类似于2-丙-2-炔基硫醇乙醇,如何利用镍修饰的CdS光催化剂将其分解为氢气和相应的羰基化合物。这项工作在氢气生产和化工行业应用方面具有相关性 (Chai et al., 2016)。

属性

IUPAC Name |

2-prop-2-ynylsulfanylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-2-4-7-5-3-6/h1,6H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBDZFWQHHBULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967615 |

Source

|

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Prop-2-ynylsulfanylethanol | |

CAS RN |

5309-77-3 |

Source

|

| Record name | NSC76999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Prop-2-yn-1-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。